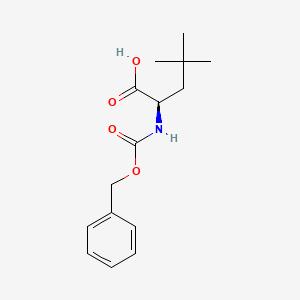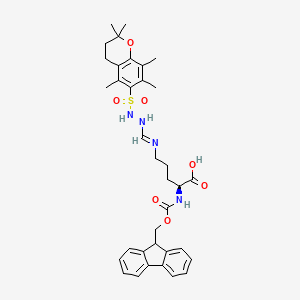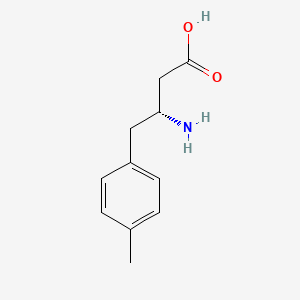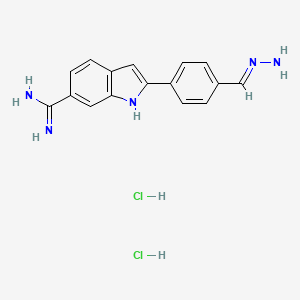
Z-D-Ala(tBu)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-D-Ala(tBu)-OH: N-[(benzyloxy)carbonyl]-D-alanine tert-butyl ester , is a derivative of the amino acid D-alanine. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of D-alanine is protected by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This forms the N-[(benzyloxy)carbonyl]-D-alanine.
Esterification: The carboxyl group of the protected D-alanine is then esterified by reacting it with tert-butyl alcohol in the presence of a strong acid like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of Z-D-Ala(tBu)-OH typically involves large-scale synthesis using automated peptide synthesizers. The process is similar to the laboratory synthesis but scaled up to produce larger quantities efficiently.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Z-D-Ala(tBu)-OH can undergo hydrolysis to remove the tert-butyl ester group, yielding N-[(benzyloxy)carbonyl]-D-alanine.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed by hydrogenation in the presence of a palladium catalyst, yielding D-alanine.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Deprotection: Hydrogen gas and a palladium on carbon (Pd/C) catalyst are commonly used for the removal of the Cbz group.
Major Products:
Hydrolysis: N-[(benzyloxy)carbonyl]-D-alanine.
Deprotection: D-alanine.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Z-D-Ala(tBu)-OH is widely used in the synthesis of peptides, where it serves as a protected form of D-alanine, preventing unwanted side reactions.
Biology:
Enzyme Studies: It is used in studies involving enzymes that interact with D-alanine, such as D-alanine racemase.
Medicine:
Drug Development: this compound is used in the development of peptide-based drugs, where the protection of functional groups is crucial for the synthesis of complex molecules.
Industry:
Biotechnology: It is used in the production of synthetic peptides for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
Mechanism:
Protection: The benzyloxycarbonyl (Cbz) group protects the amino group of D-alanine, preventing it from reacting during peptide synthesis.
Esterification: The tert-butyl ester group protects the carboxyl group, allowing for selective reactions at other sites.
Molecular Targets and Pathways:
Enzyme Interaction: Z-D-Ala(tBu)-OH can interact with enzymes that recognize D-alanine, serving as a substrate or inhibitor in biochemical studies.
Comparison with Similar Compounds
N-[(benzyloxy)carbonyl]-L-alanine tert-butyl ester: Similar in structure but contains L-alanine instead of D-alanine.
N-[(benzyloxy)carbonyl]-D-alanine methyl ester: Similar but with a methyl ester group instead of a tert-butyl ester group.
Uniqueness:
Stereochemistry: The D-alanine configuration makes Z-D-Ala(tBu)-OH unique compared to its L-alanine counterpart.
Protective Groups: The combination of Cbz and tert-butyl ester groups provides dual protection, making it highly useful in peptide synthesis.
Properties
IUPAC Name |
(2R)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)9-12(13(17)18)16-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVUWUDYYMENSJ-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(2Z)-2-[3-[4-(nitromethyl)phenyl]-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]phenyl]methanesulfonic acid](/img/structure/B8073912.png)
![3-[(E)-2-nitroprop-1-enyl]thiophene](/img/structure/B8073915.png)
![Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate](/img/structure/B8073916.png)

![(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-amino-4-oxobutanoic acid](/img/structure/B8073921.png)




![D-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-](/img/structure/B8073990.png)



